molecular formula C12H10N2 B3211174 6-Methyl-9H-pyrido[2,3-b]indole CAS No. 108349-67-3

6-Methyl-9H-pyrido[2,3-b]indole

Cat. No.: B3211174
CAS No.: 108349-67-3
M. Wt: 182.22 g/mol
InChI Key: HDJSKOXEKNZSFU-UHFFFAOYSA-N
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Description

6-Methyl-9H-pyrido[2,3-b]indole is a heterocyclic aromatic amine that belongs to the class of indole derivatives. This compound is known for its mutagenic and carcinogenic properties, which have been extensively studied in the context of its formation during the cooking of protein-rich foods . The structure of this compound consists of a pyridine ring fused to an indole moiety, with a methyl group attached at the sixth position.

Preparation Methods

The synthesis of 6-Methyl-9H-pyrido[2,3-b]indole can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . Another method involves the cyclization of appropriate precursors using p-toluenesulfonic acid in toluene, yielding the desired indole product . Industrial production methods often employ these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

6-Methyl-9H-pyrido[2,3-b]indole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which are often studied for their biological activity.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological properties.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Cyclization: Cyclization reactions can lead to the formation of more complex indole derivatives.

Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted indole compounds.

Scientific Research Applications

6-Methyl-9H-pyrido[2,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-9H-pyrido[2,3-b]indole involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutagenic and carcinogenic effects . The molecular targets include DNA bases, particularly guanine, where adduct formation can lead to mutations and cancer development.

Comparison with Similar Compounds

6-Methyl-9H-pyrido[2,3-b]indole is similar to other heterocyclic aromatic amines such as 2-amino-3-methyl-9H-pyrido[2,3-b]indole and 2-amino-9H-pyrido[2,3-b]indole . These compounds share similar structures and biological activities but differ in their specific substituents and positions. The uniqueness of this compound lies in its specific methyl substitution, which influences its reactivity and biological effects.

Similar Compounds

Properties

IUPAC Name

6-methyl-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-4-5-11-10(7-8)9-3-2-6-13-12(9)14-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJSKOXEKNZSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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